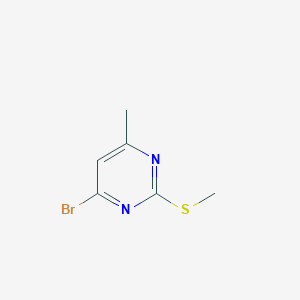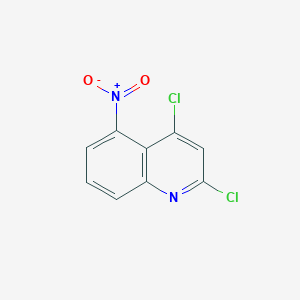![molecular formula C12H4Br2S4 B15231727 3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)
3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is an organic compound with the molecular formula C12H4Br2S4. It is a derivative of bithieno[3,2-b]thiophene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in the field of organic electronics due to its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene typically involves the bromination of 2,2’-bithieno[3,2-b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are typically used in Suzuki or Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl or heteroaryl compounds .
Aplicaciones Científicas De Investigación
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene has several applications in scientific research, particularly in the field of organic electronics. It is used in the design and synthesis of optoelectronic devices, including:
Organic Solar Cells: It serves as a building block for the active layer in organic photovoltaic cells.
Thin Film Transistors: It is used in the fabrication of organic thin film transistors due to its high charge mobility.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors.
Mecanismo De Acción
The mechanism by which 3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the conjugated thiophene rings contribute to its high electron affinity and charge mobility. These properties enable efficient charge transport in optoelectronic devices .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithieno[3,2-b]thiophene: The parent compound without bromine substitution.
3,6-Dibromo-2,2’-bithieno[3,2-b]thiophene: Another brominated derivative with bromine atoms at different positions.
Uniqueness
3,3’-Dibromo-2,2’-bithieno[3,2-b]thiophene is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring high charge mobility and stability .
Propiedades
Fórmula molecular |
C12H4Br2S4 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
6-bromo-5-(6-bromothieno[3,2-b]thiophen-5-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H4Br2S4/c13-7-9-5(1-3-15-9)17-11(7)12-8(14)10-6(18-12)2-4-16-10/h1-4H |
Clave InChI |
WGJQKMHUVAQDRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC(=C2Br)C3=C(C4=C(S3)C=CS4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)

